5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonamide
Overview
Description
5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonamide, also known as 5-chloro-2-methoxybenzenesulfonamide or 5-chloro-2-MBS, is a synthetic organic compound used in a variety of scientific applications. It is a colorless solid that is soluble in water and other organic solvents. 5-chloro-2-MBS is an important intermediate in the synthesis of various drugs and other compounds. It is also used as a reagent in the synthesis of other compounds.
Scientific Research Applications
Carbonic Anhydrase Inhibition for Therapeutic Applications
Research has elucidated the role of sulfonamide-based compounds, including 5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonamide, in inhibiting carbonic anhydrase (CA) enzymes. These enzymes are pivotal in physiological processes like fluid secretion, gas exchange, and pH regulation. Sulfonamide-based CA inhibitors have therapeutic applications in conditions like glaucoma, epilepsy, obesity, and hypertension due to their ability to modulate enzyme activity. These compounds demonstrate a polypharmacological effect, potentially enhancing therapeutic outcomes in cardiovascular disease management and obesity through drug repositioning. The inhibition of renal CAs, for instance, has been linked to increased urinary excretion of nitrites, suggesting a role in blood pressure regulation and organ protection (Carta & Supuran, 2013).
Sulfonamides in Drug Discovery and Development
The sulfonamide group, integral to compounds like 5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonamide, is a cornerstone in drug discovery due to its presence in a diverse array of clinically used drugs. These include diuretics, antiepileptics, and carbonic anhydrase inhibitors (CAIs). The versatility of sulfonamides has been expanded into novel areas, such as anticancer and antiviral therapies, showcasing the structural motif's potential in developing new therapeutic agents. Recent patents have focused on sulfonamide CAIs with enhanced selectivity and potency, highlighting the ongoing innovation in this domain (Carta, Scozzafava, & Supuran, 2012).
Sulfonamide Antibiotics: Environmental Impact and Human Health
Beyond therapeutic applications, the environmental presence and impact of sulfonamide antibiotics, related to compounds like 5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonamide, have been a point of concern. These compounds, extensively used in healthcare and agriculture, have been identified in various ecosystems, leading to microbial resistance risks that could pose global health threats. This underscores the need for effective environmental management and risk assessment strategies to mitigate potential adverse effects on human health and biodiversity (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
properties
IUPAC Name |
5-chloro-2-(1-methoxypropan-2-yloxy)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO4S/c1-7(6-15-2)16-9-4-3-8(11)5-10(9)17(12,13)14/h3-5,7H,6H2,1-2H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMRNRZXUSFMMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)OC1=C(C=C(C=C1)Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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